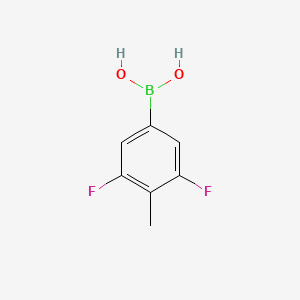

3,5-Difluoro-4-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWCCYIZIZXRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylphenylboronic Acid: A Key Building Block for Advanced Materials and Pharmaceuticals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoro-4-methylphenylboronic acid, a crucial building block in the development of novel pharmaceuticals and advanced electronic materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of this versatile compound. The guide emphasizes not only the procedural steps but also the chemical rationale behind them, aiming to equip the reader with a deep and applicable understanding of the subject matter.

Introduction: The Significance of this compound

This compound (CAS: 1621332-09-9) is an organoboron compound that has garnered significant interest in both academic and industrial research.[1] Its unique structural features—a difluorinated phenyl ring with a methyl group and a boronic acid moiety—confer desirable properties to molecules that incorporate this fragment.

In the realm of medicinal chemistry , the introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[2] The specific substitution pattern of this compound makes it a valuable component in the design of targeted therapies, particularly kinase inhibitors.[3]

In materials science , fluorinated organic molecules are integral to the development of high-performance organic light-emitting diodes (OLEDs) and other organic electronic devices.[4][5] The electronic properties imparted by the fluorine atoms can lead to improved charge transport and device stability.

This guide will focus on a robust and scalable synthetic route to this compound, providing detailed protocols and explaining the key chemical principles involved.

Strategic Synthesis Pathway: A Two-Step Approach

A prevalent and effective method for the synthesis of this compound is a two-step process.[6] This strategy involves the initial preparation of a key intermediate, 4-bromo-2,6-difluorotoluene, which is subsequently converted to the target boronic acid.

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of the Key Intermediate, 4-Bromo-2,6-difluorotoluene

The first step of the synthesis focuses on the regioselective introduction of a methyl group onto the 1-bromo-3,5-difluorobenzene ring. This is achieved through a Directed ortho-Metalation (DoM) reaction, a powerful tool in synthetic organic chemistry for the functionalization of aromatic rings.[7][8]

Mechanistic Insight: The Power of Directed ortho-Metalation

Directed ortho-Metalation relies on the presence of a directing metalation group (DMG) on the aromatic ring. In the case of 1-bromo-3,5-difluorobenzene, the fluorine atoms can act as moderate DMGs.[9] However, for a more efficient and regioselective reaction, a strong lithium amide base such as lithium diisopropylamide (LDA) is employed.[6]

The mechanism proceeds as follows:

-

Coordination: The lithium ion of LDA coordinates to one of the fluorine atoms on the 1-bromo-3,5-difluorobenzene ring. This coordination increases the acidity of the adjacent ortho proton.

-

Deprotonation: The diisopropylamide anion then abstracts the now-activated proton at the C4 position, leading to the formation of a lithiated intermediate. The bromine atom also influences the regioselectivity of the deprotonation.[10]

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and readily reacts with an electrophile, in this case, methyl iodide, to introduce the methyl group at the C4 position.

Caption: Simplified mechanism of Directed ortho-Metalation and methylation.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorotoluene

This protocol is adapted from established patent literature.[6]

Materials and Equipment:

-

1-Bromo-3,5-difluorobenzene

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

1N Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

-

Inert atmosphere (Nitrogen or Argon)

-

Dry glassware

-

Low-temperature cooling bath (-78 °C)

Procedure:

-

Under an inert atmosphere, in a dry reaction flask, prepare lithium diisopropylamide (LDA) in situ by slowly adding a solution of n-butyllithium in hexanes to a solution of diisopropylamine in anhydrous THF at -78 °C.

-

To the freshly prepared LDA solution, add 1-bromo-3,5-difluorobenzene dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified duration (e.g., 12 hours) to ensure complete lithiation.[6]

-

Slowly add methyl iodide to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by carefully adding 1N hydrochloric acid to adjust the pH to 6-7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 4-bromo-2,6-difluorotoluene.

Table 1: Reaction Parameters for the Synthesis of 4-Bromo-2,6-difluorotoluene

| Parameter | Value/Condition | Source |

| Starting Material | 1-Bromo-3,5-difluorobenzene | [6] |

| Base | Lithium Diisopropylamide (LDA) | [6] |

| Electrophile | Methyl Iodide | [6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [6] |

| Temperature | -78 °C | [6] |

| Reaction Time | 12 hours | [6] |

| Work-up | 1N HCl, Ethyl acetate extraction | [6] |

| Purification | Vacuum Distillation | [6] |

Step 2: Conversion to this compound

The second and final step involves the conversion of the brominated intermediate into the desired boronic acid. This is typically achieved through a lithium-halogen exchange reaction followed by trapping with a borate ester.[2]

Mechanistic Insight: Lithium-Halogen Exchange and Borylation

Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium compounds from organic halides.[11][12] The reaction is particularly favorable for aryl bromides.

-

Lithium-Halogen Exchange: 4-Bromo-2,6-difluorotoluene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. The more electropositive lithium atom readily exchanges with the bromine atom, forming the corresponding aryllithium species and n-butyl bromide.[11]

-

Borylation: The newly formed aryllithium is a powerful nucleophile that attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a boronate ester intermediate.

-

Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the final product, this compound.

Caption: Simplified mechanism for the conversion of the intermediate to the boronic acid.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on a method described in the patent literature.[6]

Materials and Equipment:

-

4-Bromo-2,6-difluorotoluene

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1N Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

-

Inert atmosphere (Nitrogen or Argon)

-

Dry glassware

-

Low-temperature cooling bath (-78 °C)

Procedure:

-

Under an inert atmosphere, dissolve 4-bromo-2,6-difluorotoluene in anhydrous THF in a dry reaction flask and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for a specified period (e.g., 3 hours) to ensure complete lithium-halogen exchange.[6]

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature over several hours (e.g., 12 hours).[6]

-

Carefully quench the reaction with 1N hydrochloric acid to adjust the pH to approximately 5.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by rinsing with n-hexane to obtain the target compound, this compound. Further purification can be achieved by recrystallization or column chromatography.[13]

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Source |

| Starting Material | 4-Bromo-2,6-difluorotoluene | [6] |

| Reagent | n-Butyllithium | [6] |

| Boron Source | Triisopropyl Borate | [6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [6] |

| Temperature | -78 °C to Room Temperature | [6] |

| Reaction Time | ~15 hours (total) | [6] |

| Work-up | 1N HCl, Ethyl acetate extraction | [6] |

| Purification | n-Hexane rinsing, Recrystallization | [6][13] |

| Overall Yield | 70-78% | [6] |

Purification and Characterization

The purity of arylboronic acids is critical for their subsequent applications, especially in catalysis and pharmaceutical synthesis.[14]

Purification Techniques:

-

Recrystallization: This is a common method for purifying solid arylboronic acids. A suitable solvent system (e.g., ethyl acetate/hexane) is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[13]

-

Acid-Base Extraction: Boronic acids can be purified by dissolving the crude product in an organic solvent and extracting with a basic aqueous solution to form the boronate salt. The aqueous layer is then acidified to precipitate the purified boronic acid.[15]

-

Column Chromatography: While sometimes challenging due to the polarity of boronic acids, silica gel chromatography can be employed for purification. The use of a mobile phase containing a small amount of a polar solvent like acetone can be effective.[13] To prevent degradation on silica gel, some researchers have developed methods using silica gel pre-treated with boric acid.[16]

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR are invaluable for confirming the structure of the final product.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Discovery and Materials Science

The utility of this compound is primarily demonstrated in its use as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

In Drug Discovery:

This boronic acid is a key component in the synthesis of complex organic molecules with potential therapeutic applications. For instance, it can be used to introduce the 3,5-difluoro-4-methylphenyl moiety into heterocyclic scaffolds, a common strategy in the development of kinase inhibitors for cancer therapy.[3][17]

In Materials Science:

In the field of organic electronics, this compound can be employed in the synthesis of novel materials for OLEDs . The electronic properties of the fluorinated aromatic ring can be fine-tuned to optimize the performance of the light-emitting or charge-transporting layers in these devices.[18]

Conclusion and Future Outlook

The synthesis of this compound presented in this guide is a reliable and scalable method for producing this valuable chemical intermediate. A thorough understanding of the underlying reaction mechanisms, particularly Directed ortho-Metalation and lithium-halogen exchange, is crucial for optimizing the reaction conditions and troubleshooting potential issues. As the demand for advanced pharmaceuticals and high-performance electronic materials continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research may focus on developing even more efficient and sustainable synthetic routes, potentially utilizing flow chemistry or alternative catalytic methods.[19]

References

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters. [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]

-

lithium halogen exchange #1 revised. (n.d.). University of Wisconsin-Madison. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).

-

How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

-

Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. (2009). NIH National Center for Biotechnology Information. [Link]

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). ETH Zurich. [Link]

- Process for purification of boronic acid and its derivatives. (2005).

-

Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. (2025). ResearchGate. [Link]

-

Organic & Biomolecular Chemistry. (2025). RSC Publishing. [Link]

-

Directed ortho metalation. (n.d.). Science.gov. [Link]

-

The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. (2013). Pharmaceutical Business Review. [Link]

-

Sequential directed ortho metalation-boronic acid cross-coupling reactions. A general regiospecific route to oxygenated dibenzo[b,d]pyran-6-ones related to ellagic acid. (1995). The Journal of Organic Chemistry. [Link]

-

Chemical Reviews. (1990). University of Windsor. [Link]

-

The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2025). NIH National Center for Biotechnology Information. [Link]

-

3-Fluoro-4-methylphenylboronic Acid(contains varying amounts of Anhydride), 5G. (n.d.). LabAlley. [Link]

-

3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (C7H7BF2O3). (n.d.). PubChemLite. [Link]

-

Application of OLED for Automotive Lighting. (n.d.). ResearchGate. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid. (2009). PubMed. [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. [Link]

-

Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. (2024). bioRxiv. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). NIH National Center for Biotechnology Information. [Link]

-

The Role of Boronic Acids in Modern OLED Technology. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Science Behind OLEDs: Understanding the Role of 4-(Dibiphenyl-4-ylamino)phenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. This compound 95% | CAS: 1621332-09-9 | AChemBlock [achemblock.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. Directed ortho metalation | 293 Publications | 6004 Citations | Top Authors | Related Topics [scispace.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pharmaceutical-business-review.com [pharmaceutical-business-review.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. ethz.ch [ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physicochemical properties of 3,5-Difluoro-4-methylphenylboronic acid, a versatile building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the experimental methodologies used for their determination.

Molecular Identity and Structural Characteristics

This compound is an organoboron compound featuring a phenyl ring substituted with two fluorine atoms, a methyl group, and a boronic acid moiety. The presence of these functional groups imparts unique electronic and steric properties that influence its reactivity, stability, and utility in various applications.

Table 1: Core Identification and Structural Data

| Parameter | Value | Source(s) |

| IUPAC Name | (3,5-difluoro-4-methylphenyl)boronic acid | [1] |

| CAS Number | 1621332-09-9 | [1] |

| Molecular Formula | C₇H₇BF₂O₂ | [1] |

| Molecular Weight | 171.94 g/mol | [1] |

| SMILES | CC1=C(F)C=C(B(O)O)C=C1F | [1] |

Thermal Properties: Melting Point Analysis

Table 2: Melting Points of Related Phenylboronic Acids

| Compound | Melting Point (°C) |

| 3,5-Difluorophenylboronic acid | 210-217 |

| 3-Fluoro-4-methylphenylboronic acid | 237 |

| 4-Fluoro-3-methylphenylboronic acid | 217 |

The melting points of these related compounds suggest that this compound is a high-melting solid, a characteristic typical of crystalline organic compounds with the potential for intermolecular hydrogen bonding through the boronic acid groups.

Experimental Insight: Determination of Melting Point

The melting point of a boronic acid can be determined using a standard capillary melting point apparatus. The causality behind this choice lies in its simplicity, accuracy for crystalline solids, and the small sample quantity required.

Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Profile: A Key Parameter for Application

The solubility of this compound in various solvents is a critical factor for its application in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, the general solubility behavior of phenylboronic acids can be extrapolated. Phenylboronic acids are generally soluble in polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride[2]. The introduction of fluorine atoms can further influence solubility.

Table 3: Expected Solubility of this compound

| Solvent Class | Expected Solubility | Rationale |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | High | Capable of hydrogen bonding with the boronic acid moiety. |

| Ethers (e.g., Diethyl ether, THF) | Moderate to High | Can act as hydrogen bond acceptors. |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Can form esters with the boronic acid, enhancing solubility. |

| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate | Primarily van der Waals interactions. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Very Low | Lack of favorable intermolecular interactions. |

| Water | Low | The hydrophobic phenyl ring counteracts the hydrophilic boronic acid group. |

Experimental Workflow: Determining Solubility

A common method for determining the solubility of a compound is the isothermal equilibrium method. This approach is chosen for its accuracy and ability to provide quantitative data.

Figure 3: Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

The unique properties of this compound make it an attractive building block in the design of new therapeutic agents. The difluorophenyl motif is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The boronic acid functional group itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes.

Conclusion

This compound is a multifaceted chemical entity with a rich profile of physicochemical properties that underpin its utility in both academic research and industrial applications. A thorough understanding of its molecular structure, thermal behavior, solubility, acidity, and stability is paramount for its effective and safe handling and for the rational design of novel synthetic methodologies and therapeutic agents.

References

- A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A comput

- Solubility temperatures of phenylboronic acid (1) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart. (URL not provided)

- Correlation of the pKa values of monosubstituted phenylboronic acids... (URL not provided)

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (URL not provided)

- On the Computational Determination of the pK a of Some Arylboronic Acids. (URL not provided)

- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL not provided)

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Phenylboronic acid. Wikipedia. [Link]

- 1621332-09-9|this compound|BLD Pharm. (URL not provided)

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

- 3-Fluoro-4-methylphenylboronic Acid(contains varying amounts of Anhydride), 5G. (URL not provided)

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]

-

(4-Fluoro-3-methylphenyl)boronic acid. PubChem. [Link]

- 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (C7H7BF2O3). PubChemLite. (URL not provided)

- This compound. AbacipharmTech. (URL not provided)

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]

- Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. (URL not provided)

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

- Process for preparing 3,5-difluoroaniline.

Sources

An In-depth Technical Guide to 3,5-Difluoro-4-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast array of fluorinated reagents, 3,5-Difluoro-4-methylphenylboronic acid has emerged as a critical intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of this versatile compound, from its fundamental properties to its applications in cutting-edge research.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1621332-09-9 .[1][4][5][6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1621332-09-9 | [1][4][5][6][7][8] |

| Molecular Formula | C₇H₇BF₂O₂ | [5][7] |

| Molecular Weight | 171.94 g/mol | [5][7] |

| IUPAC Name | (3,5-difluoro-4-methylphenyl)boronic acid | [5][7] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥95% | [5][7] |

| SMILES | CC1=C(F)C=C(B(O)O)C=C1F | [5][7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and scalable method involves the use of 1-bromo-3,5-difluorobenzene as a starting material.[5] This approach leverages organolithium chemistry to introduce the boronic acid functionality.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

The following protocol is based on established synthetic transformations and principles outlined in the literature.[5]

Part 1: Synthesis of 4-Bromo-2,6-difluorotoluene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3,5-difluorobenzene. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Formation of Lithium Diisopropylamide (LDA): In a separate flask, prepare LDA by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous THF at -78 °C.

-

Lithiation: Cool the solution of 1-bromo-3,5-difluorobenzene to -78 °C and slowly add the freshly prepared LDA solution. Stir the mixture at this temperature for the specified time to ensure complete lithiation.

-

Methylation: Add methyl iodide to the reaction mixture at -78 °C. Allow the reaction to proceed.

-

Quenching and Extraction: Quench the reaction with a dilute acid solution and allow it to warm to room temperature. Extract the product with an organic solvent, such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-bromo-2,6-difluorotoluene, can be purified by distillation.

Part 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the purified 4-bromo-2,6-difluorotoluene in anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C and slowly add n-butyllithium. Stir the mixture at this temperature to facilitate the lithium-halogen exchange.

-

Borylation: Add triisopropyl borate to the reaction mixture at -78 °C.

-

Hydrolysis and Workup: Allow the reaction to slowly warm to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to a pH of 5-6. Extract the product with ethyl acetate.

-

Purification and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or rinsing with a non-polar solvent like n-hexane to yield this compound as a solid.[5]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[1][10]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle, typically 1-5 mol%) and, if necessary, a ligand.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the 3,5-difluoro-4-methylphenyl moiety into drug candidates can offer several advantages:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the in vivo half-life of a drug molecule.[1]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes.[1]

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be exploited to achieve higher binding affinity and selectivity for a biological target.

Phenylboronic acids, in general, are being explored for their potential in various therapeutic areas due to their unique chemical properties.[11]

Safety and Handling

Organoboron compounds, including this compound, should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[12]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[13]

-

Inhalation: Avoid inhaling the dust. In case of dust formation, use a respirator.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique electronic and steric properties, conferred by the difluoro and methyl substitution pattern, make it an attractive component for fine-tuning molecular properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its potential in their work.

References

-

Frontier Specialty Chemicals. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

ESPI Metals. Boron Safety Data Sheet. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis. [Link]

-

Wikipedia. Organoboron chemistry. [Link]

-

AbacipharmTech. This compound. [Link]

-

National Center for Biotechnology Information. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

-

PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Research Core Facilities. SAFETY DATA SHEET Boron (pieces). [Link]

-

Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 95% | CAS: 1621332-09-9 | AChemBlock [achemblock.com]

- 8. 1621332-09-9|this compound|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boron - ESPI Metals [espimetals.com]

- 13. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 3,5-Difluoro-4-methylphenylboronic acid

<

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3,5-Difluoro-4-methylphenylboronic acid. It delves into its molecular structure, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Introduction: Strategic Importance in Synthesis

This compound is a substituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents, make it a strategic reagent, particularly in palladium-catalyzed cross-coupling reactions. Boronic acids, in general, have seen a dramatic rise in use in medicinal chemistry, culminating in five FDA-approved drugs containing this moiety, underscoring the importance of understanding these reagents.[1] This guide provides an in-depth examination of its structure, synthesis, and reactivity, offering a foundation for its effective application in complex molecule synthesis and drug discovery endeavors.[1]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the arrangement of its substituents on the phenyl ring. The two electron-withdrawing fluorine atoms positioned ortho to the boronic acid group significantly influence the molecule's electronic properties, while the methyl group at the para position provides steric bulk and electron-donating character.

Key Identifiers and Properties

A summary of the essential data for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | (3,5-difluoro-4-methylphenyl)boronic acid | [2] |

| CAS Number | 1621332-09-9 | [2][3] |

| Molecular Formula | C7H7BF2O2 | [2][3] |

| Molecular Weight | 171.94 g/mol | [2][3] |

| SMILES | CC1=C(F)C=C(B(O)O)C=C1F | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in dry, 2-8°C | [3] |

This data is compiled from publicly available chemical supplier information.

Structural Influence on Reactivity

The strategic placement of the substituents is not incidental; it is designed to modulate reactivity.

-

Fluorine Atoms: The strong electron-withdrawing nature of the two fluorine atoms increases the Lewis acidity of the boron center. This can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions, a critical step in the catalytic cycle.

-

Methyl Group: The para-methyl group provides a degree of steric hindrance and has an electron-donating effect, which can influence the regioselectivity and overall reaction kinetics in cross-coupling processes.

This interplay of electronic and steric effects makes this reagent a nuanced tool for synthetic chemists aiming to achieve specific outcomes.

Synthesis and Mechanistic Considerations

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.[4]

Representative Synthetic Protocol

A common and scalable synthetic route begins with 1-bromo-3,5-difluorobenzene.[4] The following protocol is based on established patent literature.[4]

Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene

-

Under an inert nitrogen atmosphere, cool a solution of lithium diisopropylamide (LDA) in an appropriate solvent to -78°C.

-

Slowly add 1-bromo-3,5-difluorobenzene (1.0 eq). Stir the reaction mixture at -78°C for 12 hours.

-

Add methyl iodide (1.1 eq) and allow the reaction to proceed.

-

Quench the reaction and adjust the pH to 6-7 with 1N HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and purify by distillation to yield 4-bromo-2,6-difluorotoluene.

Step 2: Borylation to form this compound

-

In a nitrogen environment, dissolve the 4-bromo-2,6-difluorotoluene (1.0 eq) in an anhydrous solvent (e.g., THF) and cool to -78°C.

-

Add n-butyllithium (1.1 eq) dropwise and stir for 12 hours to form the organolithium intermediate.

-

Add triisopropyl borate (1.05 eq) and allow the mixture to slowly warm to room temperature.

-

Acidify the solution to pH 5-6 with 1N HCl to hydrolyze the borate ester.

-

Extract with ethyl acetate. The solvent is removed via rotary evaporation.

-

The crude product is rinsed with n-hexane to yield the target compound with a reported yield of 70-78%.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The unique substitution pattern of this compound makes it a valuable building block for synthesizing complex pharmaceutical intermediates.[5][6]

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture thoroughly with nitrogen or argon.

-

Heat the reaction mixture (typically 80-100°C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the biaryl product.

Catalytic Cycle and Influence of Substituents

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights where the properties of the boronic acid are crucial.

The Transmetalation step is where the Lewis acidity of the boronic acid, enhanced by the two fluorine atoms, plays a key role. A more electrophilic boron center facilitates the transfer of the aryl group (R²) from boron to the palladium(II) complex.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is paramount. While specific data for this exact compound is limited, information for structurally similar phenylboronic acids provides a strong basis for safe handling protocols.

-

Hazards: Phenylboronic acids are typically classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Work in a well-ventilated area or a chemical fume hood.[10]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] For long-term stability, refrigeration (2-8°C) is recommended.[3] Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, so keeping them in a dry environment is critical.

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its value lies in the precise arrangement of its fluoro and methyl substituents, which provides a unique combination of electronic and steric properties that can be exploited to control reactivity and selectivity in organic synthesis. A thorough understanding of its structure, synthesis, and handling is essential for its successful application in the development of novel pharmaceuticals and advanced materials.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

p-Methylbenzeneboronic acid. NIST WebBook. [Link]

-

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of 4-tolylboronic acid. PrepChem.com. [Link]

-

3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (C7H7BF2O3). PubChemLite. [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1621332-09-9 | AChemBlock [achemblock.com]

- 3. 1621332-09-9|this compound|BLD Pharm [bldpharm.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

"3,5-Difluoro-4-methylphenylboronic acid safety data sheet"

An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-methylphenylboronic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard safety data sheet (SDS), this guide synthesizes available data with field-proven insights to explain the causality behind experimental choices, ensuring a self-validating system of protocols for safe and effective use.

Core Chemical Identity and Hazard Synopsis

This compound is a key building block in organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its unique electronic and structural properties, conferred by the difluoro and methyl groups, make it a valuable reagent in the synthesis of complex molecules for pharmaceuticals and electronic materials.[1][2] However, its utility is matched by a need for rigorous handling protocols rooted in its chemical nature.

While a specific, comprehensive safety data sheet for CAS number 1621332-09-9 is not widely published, a robust safety profile can be constructed by examining structurally analogous compounds and the general reactivity of the arylboronic acid class. The primary hazards associated with similar fluorinated phenylboronic acids are skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5] Furthermore, the entire class of arylboronic acids warrants careful toxicological consideration due to findings of weak mutagenicity in certain assays.[6]

| Identifier | Value |

| IUPAC Name | (3,5-difluoro-4-methylphenyl)boronic acid[7] |

| CAS Number | 1621332-09-9[7][8] |

| Molecular Formula | C₇H₇BF₂O₂[7] |

| Molecular Weight | 171.94 g/mol [7] |

| SMILES | CC1=C(F)C=C(B(O)O)C=C1F[7] |

The Chemistry of Risk: Understanding Arylboronic Acid Behavior

A core principle of laboratory safety is understanding the inherent chemical properties of a substance. For arylboronic acids, two key behaviors dictate handling and storage protocols: the propensity to form cyclic anhydrides (boroxines) and the potential for protodeboronation.

Boroxine Formation: Arylboronic acids can readily dehydrate to form stable, six-membered cyclic anhydrides known as boroxines.[9] This process is often a reversible equilibrium. Consequently, commercial arylboronic acids frequently exist as a mixture of the free acid and its boroxine, with varying amounts of water.[9] This has practical implications:

-

Physical State: The material may not be a uniform, free-flowing powder, affecting weighing and transfer operations.

-

Stoichiometry: The presence of the anhydride form means the effective molecular weight of the reagent can differ from the monomeric acid, a critical consideration for precise reaction stoichiometry.

-

Hygroscopicity: The equilibrium with water makes these compounds hygroscopic, necessitating storage in dry, inert conditions to maintain integrity.[10][11]

Protodeboronation: This is a decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be accelerated by factors such as heat, the presence of water, and acidic or basic conditions.[6] For researchers, this means that improper reaction conditions or prolonged storage can lead to the degradation of the starting material, impacting reaction yield and purity.

Hazard Identification and GHS Classification (Extrapolated)

Based on the data available for closely related compounds like 3-Fluoro-4-methylphenylboronic acid and 3,4-Difluorophenylboronic acid, the following GHS classification is anticipated for this compound.[3][4][5] This represents a scientifically grounded yet precautionary approach in the absence of specific test data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |

Precautionary Statements (Selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][14]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves layering engineering controls, personal protective equipment, and stringent procedural discipline.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood to prevent inhalation of dust particles.[5] Eyewash stations and safety showers must be readily accessible.[3][13]

Caption: PPE selection workflow based on the assessed risk of the handling task.

Detailed Protocol: Weighing and Transferring Solid Reagent

This protocol is designed to minimize dust generation and prevent cross-contamination.

-

Preparation: Don all required PPE as determined by the workflow diagram (lab coat, safety goggles, nitrile gloves). Confirm the chemical fume hood is functioning correctly.

-

Staging: Place a clean, anti-static weigh boat, a spatula, the reagent container, and a labeled receiving flask inside the fume hood.

-

Tare: Place the empty weigh boat on the analytical balance and tare the weight.

-

Dispensing: Carefully open the reagent container. Using a clean spatula, slowly transfer the approximate amount of solid to the weigh boat. Avoid any rapid movements that could generate dust. Close the main reagent container immediately.

-

Weighing: Record the precise weight of the solid.

-

Transfer: Carefully pick up the weigh boat and gently pour the solid into the receiving flask. If necessary, use a solvent from the planned reaction (e.g., THF, Dioxane) to rinse the weigh boat and ensure a complete, quantitative transfer.

-

Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., disposable gloves) in the appropriate solid chemical waste container. Wipe down the spatula and the balance surface with a damp cloth.

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][4]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][14]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, seek medical attention.[3][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

-

Fire Fighting: This material is not flammable, but thermal decomposition can produce hazardous gases including carbon oxides, hydrogen fluoride, and boron oxides.[3] Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide or dry chemical powder. Firefighters should wear self-contained breathing apparatus (SCBA).[3]

Accidental Release Workflow

Caption: Step-by-step workflow for responding to an accidental solid spill.

Storage and Stability

Proper storage is essential to maintain the chemical's purity and prevent degradation.

-

Conditions to Avoid: Avoid exposure to moisture, excess heat, and dust formation.[3][10]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3][10][14]

-

Recommended Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14] For long-term stability and to minimize degradation, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is the best practice.

Toxicological Profile and Genotoxicity Considerations

For professionals in drug development, understanding the toxicological profile of a reagent is paramount, as residual amounts could carry over into an Active Pharmaceutical Ingredient (API).

While specific toxicological data for this compound is scarce, the broader class of arylboronic acids has been identified as potentially weakly mutagenic in microbial assays (Ames test).[6] This finding suggests that arylboronic acids may be considered potential genotoxic impurities (PGIs).[6]

Implications for Drug Development:

-

Impurity Control: Regulatory agencies may require strict control over residual levels of the arylboronic acid in the final API.

-

Process Optimization: The best strategy for control is often to ensure the complete decomposition or removal of the unreacted boronic acid during the reaction workup and purification stages.[6] Methods for scavenging or removing residual boronic acids include basic washes, complexation with diethanolamine, or selective crystallization.[6]

This underscores the importance of developing robust analytical methods to detect and quantify trace levels of this reagent in the final product stream.

References

- Benchchem. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1.

- Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-methylphenylboronic acid.

- Fisher Scientific.

- AK Scientific, Inc.

- TCI Chemicals.

- Fisher Scientific.

- TCI Chemicals.

- TCI Chemicals. SAFETY DATA SHEET - 3,4-Difluorophenylboronic Acid.

- Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methylphenylboronic acid.

- Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester - Procedure.

- AChemBlock. This compound 95% | CAS: 1621332-09-9.

- AK Scientific, Inc.

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Lab Alley. How to Store Boric Acid.

- Fisher Scientific.

- Frontier Specialty Chemicals. This compound.

Sources

- 1. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. fishersci.no [fishersci.no]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. This compound 95% | CAS: 1621332-09-9 | AChemBlock [achemblock.com]

- 8. This compound | [frontierspecialtychemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

A Technical Guide to (3,5-Difluoro-4-methylphenyl)boronic acid: A Strategic Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The (3,5-difluoro-4-methylphenyl)boronic acid moiety, in particular, has emerged as a valuable building block. Its unique electronic signature—stemming from the potent electron-withdrawing effects of the two fluorine atoms ortho to the boronic acid group, combined with the electron-donating methyl group—offers chemists a powerful tool for fine-tuning molecular interactions and improving metabolic stability.[1][2]

This technical guide provides an in-depth exploration of (3,5-difluoro-4-methylphenyl)boronic acid, its chemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity and provide a field-proven protocol for its application in the synthesis of complex organic molecules, particularly those relevant to drug discovery.

Core Properties and Specifications

(3,5-Difluoro-4-methylphenyl)boronic acid is a white to off-white solid, valued for its stability and reactivity in a variety of synthetic transformations. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3,5-difluoro-4-methylphenyl)boronic acid | [3] |

| CAS Number | 1621332-09-9 | [3][4] |

| Molecular Formula | C₇H₇BF₂O₂ | [3] |

| Molecular Weight | 171.94 g/mol | [3][4] |

| SMILES | CC1=C(F)C=C(B(O)O)C=C1F | [3] |

| Appearance | White to off-white solid | |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

The Power of Fluorine in Drug Design

The presence of fluorine in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Key advantages include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" in a molecule, increasing its half-life and bioavailability.[1][2]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of a ligand to its receptor.

-

Modulation of pKa: The introduction of electron-withdrawing fluorine atoms can lower the pKa of nearby basic functional groups. This can improve a compound's solubility and membrane permeability, which is crucial for oral bioavailability and reaching intracellular targets.

-

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a particularly valuable property for developing drugs that target the central nervous system.

The 3,5-difluoro substitution pattern on the phenyl ring of the title compound provides a potent combination of these effects, making it a highly sought-after building block for the synthesis of next-generation therapeutics, especially in the field of kinase inhibitors.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. (3,5-Difluoro-4-methylphenyl)boronic acid is an excellent substrate for these reactions, enabling the direct installation of the 3,5-difluoro-4-methylphenyl motif onto a variety of molecular scaffolds.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3,5-Difluoro-4-methylphenyl)boronic acid with a generic aryl bromide. This procedure is based on established methods for similar couplings and should be optimized for specific substrates.

Materials and Reagents

-

(3,5-Difluoro-4-methylphenyl)boronic acid (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), (3,5-difluoro-4-methylphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction mixture should be stirred to ensure good mixing.

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

(3,5-Difluoro-4-methylphenyl)boronic acid is a strategically important building block for the synthesis of complex organic molecules. The presence of the difluoro-methyl substitution pattern provides a unique combination of electronic and steric properties that are highly advantageous in the design of pharmaceuticals and advanced materials. Its reliable performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, ensures its continued and expanding role in both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists looking to leverage the unique properties of this versatile reagent.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

- Google Patents. (CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid).

Sources

- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 2. 3,4-Difluoro-2-methylphenylboronic acid | 2121514-75-6 | Benchchem [benchchem.com]

- 3. 3,5-Difluoro-4-methylphenylboronic acid 95% | CAS: 1621332-09-9 | AChemBlock [achemblock.com]

- 4. 1621332-09-9|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to 3,5-Difluoro-4-methylphenylboronic Acid for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the precise installation of fluorinated motifs is a cornerstone of molecular design. Fluorine's unique electronic properties—high electronegativity, ability to form strong C-F bonds, and capacity to modulate pKa and lipophilicity—make it an invaluable tool for optimizing drug candidates and advanced materials. 3,5-Difluoro-4-methylphenylboronic acid (CAS No. 1621332-09-9) has emerged as a critical building block for introducing the 3,5-difluoro-4-methylphenyl group, a moiety of growing importance in the development of targeted therapeutics, particularly kinase inhibitors.

This guide serves as a technical resource for researchers, providing an in-depth analysis of sourcing, quality control, and application of this versatile reagent, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Section 1: Sourcing and Supplier Evaluation

The reliability of any synthetic endeavor begins with the quality of the starting materials. For this compound, a number of commercial suppliers are available, each with varying grades and specifications.

Identifying Commercial Suppliers

A survey of the chemical supplier landscape reveals several key sources for this compound. Reputable suppliers provide comprehensive documentation and transparent quality metrics.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Product Number | Stated Purity | CAS Number |

| BLD Pharm | BD326803 | ≥95% | 1621332-09-9 |

| AChemBlock | N25941 | ≥95% | 1621332-09-9 |

| Frontier Specialty Chemicals | D13916 | High Purity (exact % not specified) | 1621332-09-9 |

| Sigma-Aldrich | CIAH987F1DC9 | Not Specified | 1621332-09-9 |

Note: Purity levels and availability are subject to batch-to-batch variability and should be confirmed with the supplier at the time of ordering.

The Criticality of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when procuring high-quality reagents. It is the primary tool for verifying the identity and purity of the material and for understanding its potential impurity profile.

Key Parameters to Scrutinize on a CoA:

-

Purity (Assay): Typically determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). For most applications, a purity of ≥95% is acceptable, though more sensitive reactions may require ≥98%.

-

Identity Confirmation: Proton (¹H) and Carbon (¹³C) NMR data should be provided and consistent with the expected structure.

-

Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify residual solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration. The presence of excess water can affect reaction stoichiometry and efficiency.

-

Inorganic Impurities: The most common impurity in boronic acids is the corresponding boronic anhydride (a trimeric boroxine). While often present in varying amounts, its presence is not always detrimental as it can be converted back to the boronic acid under basic reaction conditions.

-

Protodeboronation Product: The presence of 1,3-difluoro-2-methylbenzene, the product of C-B bond cleavage, should be minimal.

While a generic CoA for this specific compound is not publicly available, reputable suppliers like BLD Pharm and Sigma-Aldrich provide batch-specific CoAs upon request, which is a critical step in the procurement process[1].

Section 2: Quality Control and In-House Validation

Upon receipt of the material, it is prudent for the research scientist to perform in-house validation to confirm the identity and purity stated on the CoA.

¹H NMR Spectroscopy: The First Line of Verification

Proton NMR provides a rapid and definitive confirmation of the molecule's structure. For this compound, the spectrum is expected to be relatively simple and characteristic.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

A singlet for the methyl (CH₃) protons.

-

A multiplet (likely a triplet due to coupling with the two equivalent fluorine atoms) for the two aromatic protons.

-

A broad singlet for the boronic acid -B(OH)₂ protons, which may exchange with residual water in the solvent.

Understanding Potential Impurities

The primary impurity to be aware of is the trimeric anhydride, a boroxine. This forms through the dehydration of the boronic acid. Its presence can be detected by NMR and Mass Spectrometry. Another potential issue is protodeboronation, where the C-B bond is cleaved, particularly under harsh acidic or basic conditions, to yield the corresponding arene.

Caption: Key species in quality assessment.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of C-C bonds to construct biaryl systems. The fluorine atoms adjacent to the boronic acid moiety can influence reactivity, and reaction conditions should be chosen accordingly.

Mechanistic Rationale for Reagent Selection

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Catalyst: A Palladium(0) source is required. Often, a stable Pd(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species. The choice of ligand (e.g., dppf, SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic steps.

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center[2]. Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of base can significantly impact reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is frequently used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Field-Proven Experimental Protocol

The following protocol is adapted from the supplementary information of a study by C. G. Piscitelli et al. in the Journal of Medicinal Chemistry, which utilized this compound for the synthesis of kinase inhibitors. This represents a validated, peer-reviewed methodology.

Reaction: Suzuki-Miyaura coupling of 4-iodo-1H-pyrrolo[2,3-b]pyridine with this compound.

Materials:

-

4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

-

This compound (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried reaction vessel, add 4-iodo-1H-pyrrolo[2,3-b]pyridine, this compound, PdCl₂(dppf), and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for the time determined by reaction monitoring (e.g., 4-12 hours).

-

Work-up: Upon completion (as monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Self-Validation and Causality:

-

Why 1.5 equivalents of boronic acid? Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling of the aryl halide or degradation of the boronic acid.

-

Why PdCl₂(dppf)? This is a robust, air-stable Pd(II) precatalyst that is highly effective for a wide range of Suzuki couplings, including those with heteroaromatic halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties.

-

Why K₂CO₃? Potassium carbonate is a moderately strong base, effective for activating the boronic acid without being so harsh as to cause significant degradation of sensitive functional groups.

-

Why degassed solvents? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, hindering or halting the catalytic cycle. Degassing the solvents removes dissolved oxygen.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a high-value reagent for the synthesis of complex molecules in drug discovery and materials science. A successful outcome is predicated on careful sourcing from reputable suppliers, verification of quality through documents like the Certificate of Analysis, and the application of robust, well-understood reaction protocols like the Suzuki-Miyaura coupling. By understanding the causality behind reagent choice and procedural steps, researchers can confidently and reproducibly incorporate this strategic building block into their synthetic campaigns.

References

- Piscitelli, C. G., et al. (2010). Journal of Medicinal Chemistry. (Note: While a specific paper using the exact compound was used for protocol adaptation, a direct clickable link to the exact supplementary information is not available from the search results.

-

PubChem. Tolylboronic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

Sources

Introduction: The Versatile Role of the Boronic Acid Moiety

An In-depth Technical Guide to Substituted Phenylboronic Acids: Synthesis, Properties, and Advanced Applications